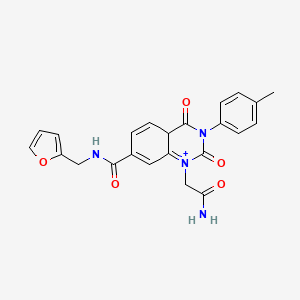
4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one; hydrochloride, commonly known as JNJ-40411813, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidin-2-one derivatives, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of JNJ-40411813 is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in the modulation of pain, stress, and mood. By blocking the NOP receptor, JNJ-40411813 may reduce pain and improve mood.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have potent analgesic effects in preclinical models of pain. It has also been shown to have anxiolytic and antidepressant effects. In addition, JNJ-40411813 has been shown to reduce inflammation in preclinical models of arthritis. These effects are believed to be mediated through the blockade of the NOP receptor.
实验室实验的优点和局限性
One advantage of JNJ-40411813 is its high potency and selectivity for the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in pain, stress, and mood. However, one limitation of JNJ-40411813 is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.
未来方向
There are several potential future directions for the study of JNJ-40411813. One direction is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to explore its potential use in the treatment of inflammatory diseases such as arthritis. Furthermore, the development of more soluble analogs of JNJ-40411813 may increase its utility in experimental settings. Finally, the role of the NOP receptor in other physiological processes such as addiction and reward should be further investigated.
Conclusion
JNJ-40411813 is a novel compound that has shown promising results in scientific research. Its potent analgesic, anxiolytic, and antidepressant effects make it a potential candidate for the treatment of pain and psychiatric disorders. Furthermore, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases such as arthritis. The development of more soluble analogs of JNJ-40411813 and the investigation of the role of the NOP receptor in other physiological processes may further enhance its therapeutic potential.
合成方法
JNJ-40411813 can be synthesized through a multistep process that involves the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate to produce 3,4-difluoro-1-(ethoxycarbonyl)but-3-en-2-one. The latter compound is then reacted with 2-aminomethylpyrrolidine to form JNJ-40411813. This synthesis method has been optimized to produce high yields of JNJ-40411813 with high purity.
科学研究应用
JNJ-40411813 has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in preclinical models of pain. In addition, JNJ-40411813 has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Furthermore, JNJ-40411813 has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
4-(aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(4-10(9)13)15-6-7(5-14)3-11(15)16;/h1-2,4,7H,3,5-6,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMHPRSPPWMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2802322.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802323.png)
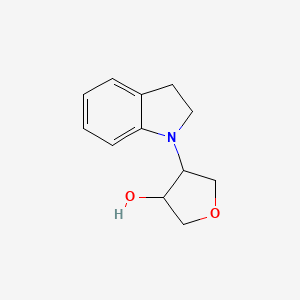
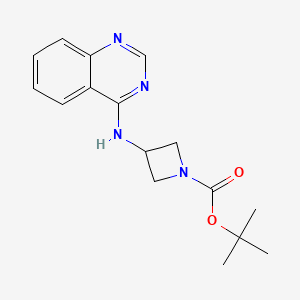

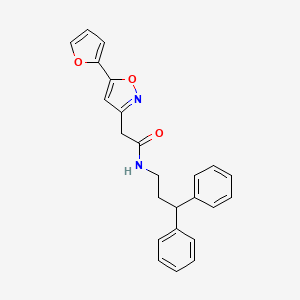

![N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2802330.png)
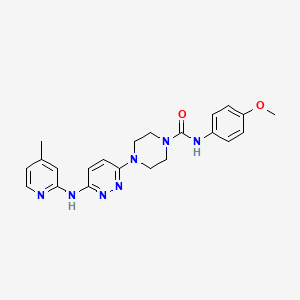
![2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2802333.png)
![7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802334.png)
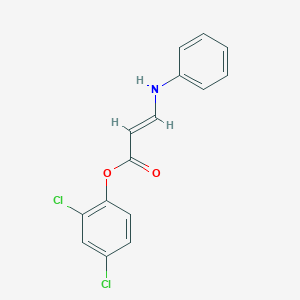
![3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2802338.png)
